mPGES-1 Inhibition: Sorgoleone-364 Outperforms 5-O-Methylembelin by 1.49-Fold but Is 6.8-Fold Less Potent Than Rapanone
In a head-to-head comparison conducted within a single PubChem BioAssay (AID 1201316), 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione (Sorgoleone-364) inhibited microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 6,100 nM, compared to 9,100 nM for 5-O-methylembelin (CAS 56005-10-8; the C11-undecyl analog with identical 5-methoxy substitution) and 900 nM for rapanone (CAS 573-40-0; the C13-tridecyl analog with 5-hydroxy instead of 5-methoxy) . The 1.49-fold advantage over 5-O-methylembelin is attributable to the extended C13 alkyl chain enhancing target interaction, while the 6.8-fold deficit relative to rapanone underscores that the 5-hydroxy group is markedly superior to 5-methoxy for mPGES-1 engagement .
| Evidence Dimension | Inhibition of mPGES-1 (microsomal prostaglandin E synthase-1) in IL-1β-stimulated human A549 cell microsomal membranes |
|---|---|
| Target Compound Data | IC50 = 6,100 nM (Sorgoleone-364; CAS 19833-82-0; C13 chain, 5-OCH3) |
| Comparator Or Baseline | IC50 = 9,100 nM (5-O-Methylembelin; C11 chain, 5-OCH3); IC50 = 900 nM (Rapanone; C13 chain, 5-OH); IC50 = 210 nM (Embelin; C11 chain, 5-OH) |
| Quantified Difference | 1.49× more potent than 5-O-Methylembelin (C11); 6.8× less potent than Rapanone (5-OH analog); 29× less potent than Embelin (C11, 5-OH) |
| Conditions | Inhibition of mPGES-1 in IL-1β-stimulated human A549 cell microsomal membranes; PGE2 synthase activity measured after 15 min (PubChem BioAssay AID 1201316) |
Why This Matters
For researchers screening anti-inflammatory quinones targeting the mPGES-1/PGE2 axis, Sorgoleone-364 offers an intermediate potency profile clearly distinguishable from both its C11 homolog and its 5-hydroxy analog, enabling rational selection based on the desired balance between potency and ADME properties conferred by the longer alkyl chain.
